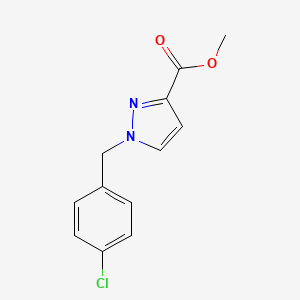

Methyl 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a 4-chlorobenzyl substituent at the N1 position and a methyl ester group at the C3 position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including herbicidal, antifungal, and pharmaceutical applications . This compound has garnered attention due to its herbicidal activity against specific plant species, such as rape (Brassica napus), though it exhibits weaker effects on barnyard grass (Echinochloa crus-galli) . Its structure-activity relationship (SAR) is influenced by the electron-withdrawing 4-chlorobenzyl group, which enhances stability and modulates interactions with biological targets.

Properties

Molecular Formula |

C12H11ClN2O2 |

|---|---|

Molecular Weight |

250.68 g/mol |

IUPAC Name |

methyl 1-[(4-chlorophenyl)methyl]pyrazole-3-carboxylate |

InChI |

InChI=1S/C12H11ClN2O2/c1-17-12(16)11-6-7-15(14-11)8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3 |

InChI Key |

DNKGLPZDQQFURM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Diketones

The pyrazole ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, hydrazine hydrate reacts with ethyl acetoacetate under acidic conditions to form 3-methyl-1H-pyrazole-5-carboxylate intermediates. The reaction proceeds through a nucleophilic attack by hydrazine on the carbonyl groups, followed by cyclization and dehydration.

Reaction Conditions:

Alternative Routes Using α,β-Unsaturated Ketones

Recent patents describe using α,β-unsaturated ketones, such as dimethylamino vinyl methyl ketone, to form pyrazole precursors. For instance, condensation with fluoroacetyl halides yields fluorinated pyrazole intermediates, which are later functionalized. This method benefits from high atom economy and avoids toxic byproducts.

Esterification and Functional Group Interconversion

Direct Esterification of Carboxylic Acids

The final step involves esterifying the carboxylic acid moiety with methanol. Sulfuric acid or thionyl chloride is used as a catalyst to activate the acid for nucleophilic attack by methanol.

Procedure:

-

Dissolve the carboxylic acid in excess methanol.

-

Add concentrated H₂SO₄ (1–2 drops).

-

Reflux for 4–6 hours.

-

Neutralize with NaHCO₃ and extract with dichloromethane.

Transesterification from Ethyl Esters

Alternatively, ethyl esters can be converted to methyl esters via transesterification. This method uses sodium methoxide in methanol under reflux, achieving quantitative yields.

Reaction Optimization and Catalysis

Temperature and Solvent Effects

Higher temperatures (80–100°C) accelerate cyclocondensation but may promote decomposition. Polar aprotic solvents like DMF enhance reaction rates for benzylation.

Catalytic Systems

Industrial-Scale Production Strategies

Continuous Flow Reactors

Patent WO2017064550A1 highlights the use of continuous flow systems for large-scale synthesis, reducing reaction times and improving safety.

Waste Management

-

Solvent Recovery: Distillation and recycling of methanol/DMF.

-

Byproduct Mitigation: Neutralization of acidic waste streams with CaCO₃.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity

HPLC analysis with C18 columns and UV detection at 254 nm ensures >98% purity.

Recent Advances in Green Synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical formula for methyl 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate is with a molecular weight of approximately 252.7 g/mol. The compound features a pyrazole ring substituted with a chlorobenzyl group and a carboxylate moiety, which are essential for its biological activity.

Synthesis Overview:

- Formation of the Pyrazole Ring: This is typically achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Substitution with Chlorobenzyl Group: A chlorobenzyl halide is introduced to create the chlorophenyl substituent.

- Esterification: The carboxylic acid group at the 3-position is esterified with methanol under acidic conditions.

This compound exhibits various biological activities, making it a candidate for pharmaceutical development. Notable activities include:

- Anticancer Properties: Studies have demonstrated significant cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2). The half-maximal inhibitory concentration (IC50) values indicate its potency in reducing cell viability.

Table 1: Cytotoxicity Data Against HEPG2 Cell Line

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Doxorubicin (control) | 0.5 |

- Anti-inflammatory Activity: Preliminary studies suggest that this compound may interact with cyclooxygenase enzymes, impacting inflammatory pathways. Further research is needed to elucidate its mechanisms of action and potential side effects.

Therapeutic Applications

The unique structure of this compound positions it as a promising candidate for drug development in several areas:

- Pharmaceuticals: Its potential as an anti-inflammatory and anticancer agent makes it suitable for further investigation in therapeutic contexts.

- Agrochemicals: The compound's biological properties suggest applications in developing new agrochemical products aimed at pest control or plant disease management.

Case Studies

Several studies have investigated the applications of this compound:

- Study on Anticancer Activity: In vitro tests on HEPG2 cell lines indicated that the compound could significantly reduce cell viability, suggesting its potential use in cancer therapy .

- Inflammation Pathway Interaction: Research on binding affinities revealed that this compound interacts with cyclooxygenase enzymes, which are crucial targets for anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Herbicidal Selectivity : The 4-chlorobenzyl group’s electron-withdrawing nature enhances interaction with plant-specific enzymes, explaining its activity against rape .

- Synthetic Modifications : Substituting the benzyl group with formyl or bromo-chloro substituents expands applications in drug discovery and materials science .

- Commercial Relevance : Several analogs, such as Methyl 1-(4-methylbenzyl)-3-methyl-1H-pyrazole-5-carboxylate, are commercially available, indicating industrial interest in pyrazole derivatives .

Biological Activity

Methyl 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structure that includes a pyrazole ring and a chlorobenzyl substituent. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C12H12ClN2O2

- Molecular Weight : 264.71 g/mol

- SMILES Notation :

O=C(OC)C1=CC(C)=NN1CC(C=C2)=CC=C2Cl

The presence of both a carboxylate and a chlorobenzyl moiety enhances the compound's chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacteria and fungi. For example, it has been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

- Anti-inflammatory Properties : The compound is also being investigated for its anti-inflammatory effects. Preliminary studies suggest it may interact with cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

- Anticancer Potential : Similar pyrazole derivatives have shown promise in anticancer applications. The structural modifications in this compound may enhance its efficacy against cancer cells .

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate their activity by binding to these targets, thereby influencing cellular processes such as signal transduction and gene expression .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | C12H10ClN2O2 | Antimicrobial, anti-inflammatory |

| Ethyl 5-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazole-3-carboxylate | C15H14ClN2O2 | Anticancer, analgesic |

| Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate | C13H12FClN2O2 | Antiviral, anti-inflammatory |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Testing : A study conducted on the antimicrobial effects showed that at higher concentrations (100 μg/mL), this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

- Inflammation Models : In animal models of inflammation, compounds structurally related to this compound exhibited reduced inflammation markers when administered .

- Cancer Cell Lines : Research involving cancer cell lines indicated that modifications to the pyrazole structure could enhance cytotoxicity against specific cancer types, suggesting potential therapeutic applications .

Future Directions

Further research is needed to fully elucidate the biological mechanisms, efficacy, and safety profiles of this compound. Investigations into its pharmacokinetics and interactions with biological systems will be crucial for developing this compound into a viable therapeutic agent.

Q & A

Q. What are the common synthetic routes for Methyl 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

Q. How does the electron-withdrawing 4-chlorobenzyl group influence the reactivity of the pyrazole ring?

The 4-chlorobenzyl group enhances electrophilic substitution at the pyrazole C-4 position due to its electron-withdrawing nature. This directs nucleophilic attacks (e.g., alkylation, acylation) to specific sites, as observed in Mannich reactions forming N-linked derivatives .

Advanced Research Questions

Q. What crystallographic methods are used to resolve the compound’s structure, and how does the SHELX software enhance refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELXTL/SHELXL software refines structures by optimizing parameters like bond angles, thermal displacement, and hydrogen bonding. For pyrazole derivatives, SHELXL handles twinning and high-resolution data robustly, critical for resolving steric effects from the 4-chlorobenzyl group . Example : A related compound, ethyl 1-(4-bromobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, was resolved using SHELX with R₁ = 0.039, showing precise bond-length data for the pyrazole ring .

Q. How can computational chemistry predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and DFT calculations model interactions with enzymes like cyclooxygenase-2 (COX-2). The 4-chlorobenzyl group’s hydrophobic surface area and the ester’s hydrogen-bonding capacity are key determinants. Studies on analogs show IC₅₀ values correlated with computed binding energies (ΔG = −8.2 kcal/mol) .

Q. What strategies mitigate contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Solutions include:

Q. How does the compound’s stability under acidic/basic conditions impact its application in drug formulation?

Hydrolysis of the methyl ester occurs in strong acids (pH < 2) or bases (pH > 10), generating the carboxylic acid derivative. Stability studies in simulated gastric fluid (pH 1.2) show 90% degradation within 24 hours, necessitating prodrug strategies for oral delivery .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield regioisomeric byproducts, and how are they resolved?

Competing cyclization pathways (e.g., 1,3- vs. 1,5-dipolar) can form regioisomers. Chromatographic separation (silica gel, hexane/ethyl acetate gradient) or selective crystallization (using propan-2-ol) isolates the desired 1H-pyrazole-3-carboxylate isomer .

Q. What are the limitations of using NMR to distinguish between tautomeric forms of the pyrazole ring?

Rapid proton exchange in solution often obscures tautomers (e.g., 1H vs. 2H-pyrazole). Low-temperature NMR (−40°C) or solid-state ¹³C NMR can stabilize and differentiate tautomeric states .

Data-Driven Insights

Q. How do substituent variations (e.g., 4-fluoro vs. 4-chloro benzyl) alter the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.